molecular formula C10H11F2NO B8607313 3-(3,4-Difluorophenyl)pyrrolidin-3-ol

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8607313
M. Wt: 199.20 g/mol
InChI Key: XIOOWKGFGBAJQW-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

To a solution of tert-butyl-3-(3,4-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate (0.34 g, 1.13 mmol) in dichloromethane (2 mL), was added trifluoroacetic acid (2 mL). The mixture was stirred for 4 h at ambient temperature. The mixture was Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) gave the title compound (0.19 g). MS m/z (relative intensity, 70 eV) 199 (M+, 44), 151 (82), 141 (98), 113 (bp), 63 (99).
Name
tert-butyl-3-(3,4-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=2)([OH:13])[CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[CH:18][C:17]=1[F:20]

Inputs

Step One
Name
tert-butyl-3-(3,4-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
0.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)(O)C1=CC(=C(C=C1)F)F
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.